molecular formula C10H17F3N2O2 B13967984 (S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate

(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B13967984
M. Wt: 254.25 g/mol
InChI Key: HFLHLHSYWLHRRT-ZETCQYMHSA-N
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Description

(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 1,3-dipolar cycloaddition reactions of 3,3,3-trifluoropropene derivatives to azomethine ylide generated in situ from α-silylamine in the presence of an acid . The reaction conditions often include the use of dichloromethane as a solvent at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of environmentally friendly reagents and solvents is considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deprotected amines.

Scientific Research Applications

(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The carbamate group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-tert-butyl (1-(trifluoromethyl)pyrrolidin-3-yl)carbamate is unique due to the combination of its trifluoromethyl and carbamate groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carbamate group provides opportunities for hydrogen bonding and interaction with biological targets.

Properties

Molecular Formula

C10H17F3N2O2

Molecular Weight

254.25 g/mol

IUPAC Name

tert-butyl N-[(3S)-1-(trifluoromethyl)pyrrolidin-3-yl]carbamate

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)14-7-4-5-15(6-7)10(11,12)13/h7H,4-6H2,1-3H3,(H,14,16)/t7-/m0/s1

InChI Key

HFLHLHSYWLHRRT-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCN(C1)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(F)(F)F

Origin of Product

United States

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